molecular formula C17H18O4 B1590179 4-Butoxyphenyl 4-hydroxybenzoate CAS No. 70568-44-4

4-Butoxyphenyl 4-hydroxybenzoate

Cat. No. B1590179
CAS RN: 70568-44-4
M. Wt: 286.32 g/mol
InChI Key: NMPRZRJMGXDQJH-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-hydroxybenzoate is a chemical compound with the molecular formula C17H18O4 . It is also known as 4-Hydroxybenzoic acid 4-butoxyphenyl ester . It is an ester of para-hydroxy benzoic acid .


Synthesis Analysis

4-Butoxyphenyl 4-hydroxybenzoate can be synthesized from 4-Hydroxybenzoic acid (4-HBA), which is a valuable intermediate for the synthesis of several bioproducts . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .


Molecular Structure Analysis

The molecular structure of 4-Butoxyphenyl 4-hydroxybenzoate is characterized by a molecular weight of 286.322 Da and a monoisotopic mass of 286.120514 Da .


Physical And Chemical Properties Analysis

4-Butoxyphenyl 4-hydroxybenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 456.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 80.4±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 244.8±3.0 cm3 .

Scientific Research Applications

Dermal Absorption and Metabolism

Research has shown that parabens, esters of 4-hydroxybenzoic acid like 4-butoxyphenyl 4-hydroxybenzoate, are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid during dermal absorption. These compounds are widely used as antimicrobial agents in various products. A study comparing human and minipig skin revealed that both species absorbed parabens to a similar extent and metabolized them to 4-hydroxybenzoic acid (Jewell et al., 2007).

Synthesis of Polyimides

In another application, a novel diamine 4-[(4'-butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA) was synthesized from 4-butoxyphenol and 4-hydroxybenzoic acid, leading to the creation of a series of polyimides. These polyimides demonstrated unique properties like glass transition temperature and solubility, highlighting their potential for industrial use (Li et al., 2006).

Environmental Analysis

A study developed a microemulsion electrokinetic chromatography method for selective and quantitative analysis of 4-hydroxybenzoates, demonstrating its applicability in environmental analysis, particularly for products containing 4-butoxyphenyl 4-hydroxybenzoate as a preservative (Mahuzier et al., 2001).

Enzymatic Oxidative Polymerization

4-Hydroxybenzoic acid derivatives, closely related to 4-butoxyphenyl 4-hydroxybenzoate, have been used in enzymatic oxidative polymerization to produce polyphenylene oxides. This process offers a unique approach to polymer synthesis, with potential applications in various industries (Ikeda et al., 1998).

Biotechnological Applications

4-Hydroxybenzoic acid, a component of 4-butoxyphenyl 4-hydroxybenzoate, has emerged as an intermediate for value-added bioproducts with applications in food, cosmetics, pharmacy, and more. Advances in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA for high-value bioproducts (Wang et al., 2018).

Analytical Chemistry

In analytical chemistry, 4-hydroxybenzoates are used as models to study the effects of UV radiation on skin cells. A study employed mass spectrometry to screen 4-hydroxybenzoates and their metabolites in human keratinocyte cells exposed to UV radiation (Lee et al., 2017).

Safety And Hazards

4-Butoxyphenyl 4-hydroxybenzoate should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation . It is also recommended to avoid dust formation .

Future Directions

4-Hydroxybenzoic acid, a key intermediate in the synthesis of 4-Butoxyphenyl 4-hydroxybenzoate, has emerged as a promising platform for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc . Future research could focus on developing new compounds using 4-HBA .

properties

IUPAC Name

(4-butoxyphenyl) 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-3-12-20-15-8-10-16(11-9-15)21-17(19)13-4-6-14(18)7-5-13/h4-11,18H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPRZRJMGXDQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543106
Record name 4-Butoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxyphenyl 4-hydroxybenzoate

CAS RN

70568-44-4
Record name 4-Butoxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Mormann, M Bröcher - Polymer, 1998 - Elsevier
… 4-Ethoxy-4′-hydroxybiphenyl (1p) was obtained from dihydroxy biphenyl and diethyl sulfate, while 4-butoxyphenyl-4-hydroxybenzoate (2p) was made by azeotropic esterification from …
Number of citations: 13 www.sciencedirect.com
W Mormann, J Zimmermann - Liquid Crystals, 1995 - Taylor & Francis
… Synthesis of 4-butoxyphenyl 4-hydroxybenzoate … 4-Butoxyphenyl 4-hydroxybenzoate was obtained in a yield of 83 per cent. Elemental analysis. Found (calculated for CI7Hl804): C 71 .…
Number of citations: 20 www.tandfonline.com
M Laus, MC Bignozzi, M Fagnani, AS Angeloni… - …, 1996 - ACS Publications
A series of liquid crystalline (LC) poly(vinyl ether)s 1 was prepared by living cationic polymerization of a mesogenic vinyl ether monomer, 4-butoxyphenyl 4-((6-vinylhexyl)oxy)benzoate (…
Number of citations: 32 pubs.acs.org
JMG Cowie, DM Duncan - Polymers for Advanced …, 2001 - Wiley Online Library
… Sodium hydride 0.812 g, 33.9 mmol) was slurried in dry DMF 10 ml) under a nitrogen blanket and a solution of 4-butoxyphenyl-4'-hydroxybenzoate 6) 9.698g, 33.8mmol) was added …
Number of citations: 7 onlinelibrary.wiley.com
P Keller - Macromolecules, 1987 - ACS Publications
During the last decade, the chemical and physical properties and potential applications of liquid crystalline side-chain polymers have been widely investigated. 1, 2 A variety of synthetic …
Number of citations: 26 pubs.acs.org
X Liu, L Ren, X Wang, H Lai, J Yang, Y Gu - Liquid Crystals, 2010 - Taylor & Francis
A novel diamine containing aryl ester side chains end-capped with alkoxy groups was synthesised and characterised by Fourier transform infrared spectrometry and 1 H-nuclear …
Number of citations: 1 www.tandfonline.com

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